N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide
Description
N,4-Dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrrolidine-1-carbonyl group at the para position of the aniline ring and a methyl substituent on the sulfonamide benzene ring. The pyrrolidine moiety introduces a five-membered saturated heterocycle, which may influence binding affinity, solubility, and metabolic stability compared to analogues with alternative substituents .
Properties
IUPAC Name |
N,4-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-5-11-18(12-6-15)25(23,24)20(2)17-9-7-16(8-10-17)19(22)21-13-3-4-14-21/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZYFMOKRPACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under reflux conditions.
N-Arylation: The pyrrolidine ring is then subjected to N-arylation using aryl halides in the presence of a base and a palladium catalyst.
Sulfonamide Formation: The final step involves the reaction of the N-arylated pyrrolidine with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamide products depending on the nucleophile used.
Scientific Research Applications
N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its ability to interact with biological targets.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonamide group are known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Carbonyl Substituents
A closely related analogue, N,4-dimethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide (), replaces the pyrrolidine group with a six-membered piperidine ring. Key differences include:
- Conformational Flexibility : The larger piperidine ring may adopt distinct conformations, affecting spatial compatibility with binding pockets.
- Synthetic Accessibility : Both compounds are synthesized via similar sulfonylation/carbonylation pathways, but yields and reaction conditions for pyrrolidine derivatives may vary due to steric or electronic factors .
Substituent Effects on the Aniline Ring
- Trifluoromethyl and Imidazopyridine Derivatives: describes N,4-dimethyl-N-(3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide, which incorporates a trifluoromethyl group and an imidazopyridine heterocycle. This compound exhibited a 62% yield in gold-catalyzed synthesis, suggesting efficient coupling compared to simpler derivatives .
- Fluorophenyl and Pyrimidine Analogues : The compound in , N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide , demonstrates how fluorination and pyrimidine substitution modulate electronic properties. Fluorine increases membrane permeability, while the pyrimidine ring may engage in hydrogen bonding .
Sulfonamide Backbone Modifications
- 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide () lacks the pyrrolidine-carbonyl group but shares a methyl-substituted sulfonamide core. Key findings:
- Conformational Torsion : The C1–SO₂–NH–C7 torsion angles range from -48.3° to -75.7°, inducing significant twisting between the sulfonyl and aniline rings. This contrasts with the more planar conformations of pyrrolidine-carbonyl analogues, which may exhibit improved target engagement due to reduced steric hindrance .
- Crystal Packing : N–H⋯O hydrogen bonds dominate packing interactions, a feature shared with other sulfonamides but modulated by substituent bulk .
Heterocyclic and Electronic Modifications
- Pyridinylmethylene Derivatives: highlights 4-methyl-N-(pyridin-4-ylmethylidene)benzenesulfonamide, where a pyridinylmethylene group replaces the pyrrolidine-carbonyl moiety.
Structural and Physicochemical Data Table
Biological Activity
N,4-Dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in anticancer and enzyme inhibition studies. This article explores its biological activity, synthesizing data from various research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 326.43 g/mol
- CAS Number : 374632-71-0
The compound features a sulfonamide group attached to a dimethylated phenyl ring and a pyrrolidine moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound has shown inhibitory effects on various cancer cell lines, with reported IC values indicating effective growth inhibition.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes that are crucial for cancer cell proliferation and survival.
| Compound | Cell Line | IC Value (µM) |
|---|---|---|
| This compound | MCF-7 | 5.85 |
| Similar Compounds | A549 | 3.0 |
Enzyme Inhibition
The compound's structural features suggest potential activity against specific enzymes:
- Carbonic Anhydrases : Inhibitory assays against human carbonic anhydrases (hCA IX and hCA XII) have been conducted, revealing promising results. Compounds in this class have been shown to mitigate tumor acidosis, enhancing the efficacy of chemotherapeutics.
| Enzyme | K Value (nM) |
|---|---|
| hCA IX | 15.9 - 67.6 |
| hCA XII | 16.7 - 65.7 |
Study on Anticancer Efficacy
A study published in MDPI highlighted the anticancer potential of similar sulfonamide derivatives. The research indicated that these compounds could inhibit the proliferation of cancer cells significantly more than standard treatments like 5-Fluorouracil .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with target proteins involved in cancer progression. These studies suggest that the compound may effectively bind to targets such as EGFR, which is critical in many cancers .
Q & A
Q. Key methods :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) for accurate bond-length and angle analysis .
- NMR spectroscopy : Assign peaks via ¹H/¹³C NMR (CDCl₃ or DMSO-d₆). For example, the methyl groups on the sulfonamide and benzene ring appear as singlets at δ ~2.4–3.1 ppm in ¹H NMR .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) with expected [M+H]⁺ or [M–H]⁻ ions .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Q. Recommended assays :
- Receptor binding studies : Screen against GPCRs (e.g., vasopressin V1b receptors) using radioligand displacement assays. Reference SSR149415 (a sulfonamide-derived V1b antagonist) for protocol design .
- Antiproliferative activity : Test in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with antimitotic sulfonamides like PIB-SA derivatives, which inhibit microtubule polymerization .
- Enzyme inhibition : Evaluate activity against carbonic anhydrase or kinases via fluorometric/colorimetric assays .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Q. Strategies :
- Catalyst screening : Test transition-metal catalysts (Au, Rh, Pd) for cross-coupling efficiency. For example, Rh-catalyzed hydrosilylation enhances stereoselectivity in analogous sulfonamide syntheses .
- Solvent effects : Compare polar aprotic solvents (DMF, DCM) versus toluene. Higher yields are often achieved in anhydrous toluene with molecular sieves .
- Temperature gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and byproduct formation .
Advanced: What mechanistic insights exist for its biological activity?
Q. Proposed mechanisms :
- Receptor antagonism : Structural analogs (e.g., SSR149415) bind competitively to V1b receptors via sulfonamide-phenyl interactions, disrupting Ca²⁺ signaling .
- Microtubule disruption : Sulfonamides like PIB-SA derivatives occupy the colchicine-binding site, inducing mitotic arrest. Molecular docking (AutoDock Vina) can validate binding poses .
- Enzyme inhibition : The sulfonamide group may coordinate with Zn²⁺ in carbonic anhydrase active sites, as seen in crystallographic studies .
Advanced: How can crystallographic data resolve structural ambiguities or polymorphism?
Q. Methodology :
- Data collection : Use synchrotron radiation for high-resolution datasets. Process with SHELX (SHELXD for phasing, SHELXL for refinement) .
- Polymorphism analysis : Compare unit cell parameters (e.g., P2₁/c vs. C2/c space groups) across crystallization conditions (e.g., ethanol/water vs. DMSO) .
- Hydrogen bonding networks : Map interactions between sulfonamide S=O and pyrrolidine N–H groups to predict stability .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Q. Approach :
- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) on the benzene ring. For example, 3-fluoro-4-methoxy analogs show enhanced bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical groups (sulfonamide, pyrrolidine-carbonyl) for target binding .
- In silico screening : Generate QSAR models with MOE or RDKit to predict IC₅₀ values against therapeutic targets .
Advanced: What analytical techniques resolve data contradictions in biological assays?
Q. Troubleshooting :
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in cytotoxicity assays) to rule out false positives .
- Metabolic stability : Use LC-MS/MS to assess compound degradation in cell media, which may explain variable IC₅₀ values .
- Off-target profiling : Screen against a panel of 100+ receptors/enzymes (Eurofins Cerep) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
